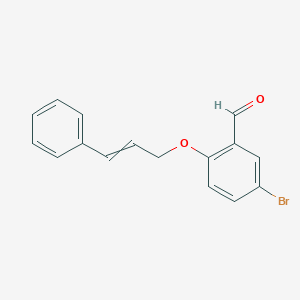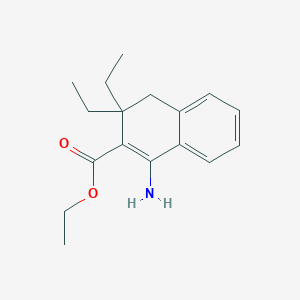![molecular formula C13H25NO3 B12478299 [3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol](/img/structure/B12478299.png)
[3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a tetrahydrofuran ring and a piperidine ring, with hydroxymethyl groups attached to the spiro carbon and the piperidine nitrogen. The presence of these functional groups and the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydrofuran derivative and a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced via a hydroxymethylation reaction. This can be achieved by reacting the spirocyclic intermediate with formaldehyde in the presence of a catalyst, such as a Lewis acid (e.g., boron trifluoride etherate).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
[3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the spirocyclic structure may enable the compound to fit into unique binding pockets, enhancing its specificity and potency. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol: Similar structure but with a methyl group instead of a propyl group.
[3-(Hydroxymethyl)-8-ethyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol: Similar structure but with an ethyl group instead of a propyl group.
[3-(Hydroxymethyl)-8-butyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of [3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol lies in its specific spirocyclic structure and the presence of hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. The propyl group may also influence its lipophilicity and interaction with biological membranes, differentiating it from its analogs with different alkyl groups.
Propriétés
Formule moléculaire |
C13H25NO3 |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol |
InChI |
InChI=1S/C13H25NO3/c1-2-3-11-4-6-13(7-5-11)14-12(8-15,9-16)10-17-13/h11,14-16H,2-10H2,1H3 |
Clé InChI |
GCWWRIZFGNIGBG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC2(CC1)NC(CO2)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478218.png)
![1,8-Dibromo-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12478221.png)

![3-chloro-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478229.png)
![N-{4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B12478231.png)
![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide (non-preferred name)](/img/structure/B12478233.png)
![2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12478242.png)

![({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)propanedinitrile](/img/structure/B12478258.png)

![N~1~-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12478262.png)
![3-hydroxy-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478267.png)
![2-ethyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12478277.png)
